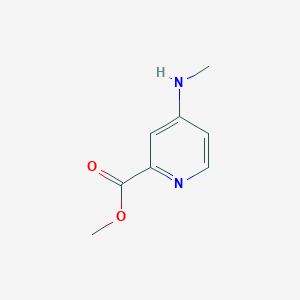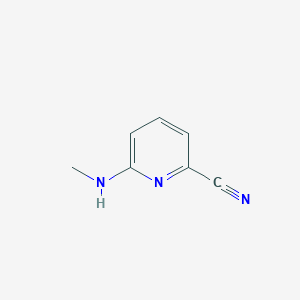
2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester
Overview
Description
“2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known as “methyl 2-(aminomethyl)isonicotinate” or "methyl 2-(aminomethyl)pyridine-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” can be represented by the InChI code: 1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Applications
Chemical Synthesis and Structural Characterization : This compound serves as an intermediate in the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides, showcasing its versatility in organic synthesis. These compounds are confirmed through techniques like IR, 1H NMR, and ESI-MS, indicating its utility in generating compounds with potential applications in chemistry and materials science (Pan Qing-cai, 2011).
Antimicrobial Agent Synthesis : It is also used in the preparation of pyridine-bridged bis-carboxamide Schiff's bases, starting from pyridinedicarbonyl dichloride. These compounds exhibit significant antimicrobial activity, highlighting its role in developing new therapeutic agents (M. Al-Omar & A. Amr, 2010).
Hyperbranched Polymeric Materials : The compound is instrumental in synthesizing hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polyimides are notable for their solubility in common organic solvents, offering potential applications in advanced materials (Kazuhiro Yamanaka et al., 2000).
Organometallic Chemistry : In organometallic synthesis, it is used for preparing triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, contributing to the study of metal-organic frameworks and their physical properties (D. Tzimopoulos et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(methylamino)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-3-4-10-7(5-6)8(11)12-2/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFHRZGSTXTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)










![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)